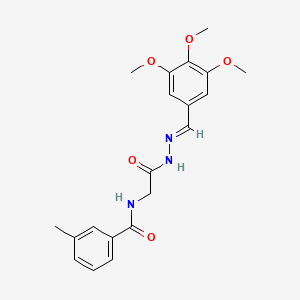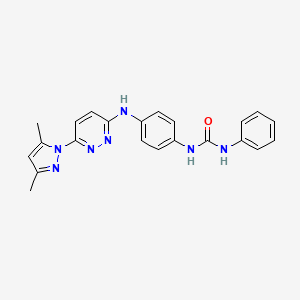
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential use in cancer therapy. In
Scientific Research Applications
Plant Growth Stimulation
This compound has been used in the synthesis of potentially biologically active derivatives that have shown a pronounced stimulating effect on plant growth . This makes it a valuable compound in agricultural research and applications.
Anti-inflammatory Properties
Derivatives of this compound have been found to possess anti-inflammatory properties . This suggests potential applications in the development of new drugs for treating inflammatory diseases.
Antibacterial Activity
The compound’s derivatives have also demonstrated antibacterial activity . This could be useful in the development of new antibiotics or other antimicrobial agents.
Antioxidant Activity
The antioxidant activity of this compound’s derivatives suggests potential applications in health and wellness products, as well as in the development of treatments for diseases caused by oxidative stress.
Hypotensive Activity
The hypotensive activity of this compound’s derivatives indicates potential applications in the treatment of hypertension and other cardiovascular diseases.
Anti-tubercular Potential
Some derivatives of this compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests potential applications in the development of new treatments for tuberculosis.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the pyrazolylpyridazine class, which is known to have a wide spectrum of biological activity . More research is needed to identify the specific targets of this compound.
Mode of Action
Derivatives of pyrazolylpyridazine have been reported to exhibit anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The compound likely interacts with its targets to induce these effects, but the specific interactions and changes are yet to be determined.
Biochemical Pathways
Given the reported biological activities of related compounds, it is possible that this compound affects pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation
Result of Action
Related compounds have shown a pronounced stimulating effect on plant growth
properties
IUPAC Name |
1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-15-14-16(2)29(28-15)21-13-12-20(26-27-21)23-18-8-10-19(11-9-18)25-22(30)24-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,26)(H2,24,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBRKPKAFWIOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)
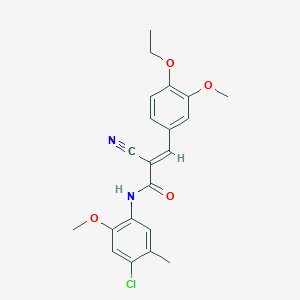
![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)

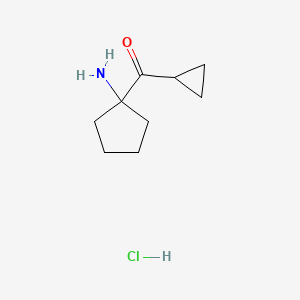
![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
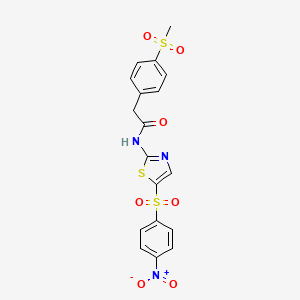
![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)
![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)
